Dimethyl bromomalonate

描述

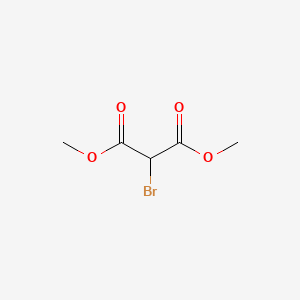

Dimethyl bromomalonate (CAS 868-26-8, C₅H₇BrO₄, MW 211.011) is a brominated malonic ester widely used in organic synthesis . Its structure features a central malonate core with a bromine substituent, enabling diverse reactivity, such as nucleophilic substitution, cyclopropanation, and radical additions. Key applications include:

- Enantioselective cyclopropanation: As a substrate in organocatalytic reactions with α,β-unsaturated nitroalkenes, achieving >90% enantiomeric excess (ee) using 6'-demethyl quinine as a catalyst .

- Bingel-Hirsch reactions: Functionalizing endohedral metallofullerenes (e.g., La@C₂v-C₈₂) to form singly bonded derivatives or fulleroid adducts .

- Atom Transfer Radical Addition (ATRA): Reacting with alkenes under visible light to form alkylated products, though yields vary with alkene substituents (e.g., 4-phenyl-1-butene: high yield; 4-methoxyphenyl-2-propene: low yield due to polymerization) .

属性

IUPAC Name |

dimethyl 2-bromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOJKROKMMQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235811 | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-26-8 | |

| Record name | 1,3-Dimethyl 2-bromopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl bromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl bromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BROMOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Bromination of Dimethyl Malonate

Description:

Dimethyl bromomalonate is typically synthesized via the bromination of dimethyl malonate using bromine or other brominating agents under controlled conditions. This method involves the substitution of a hydrogen atom in dimethyl malonate with a bromine atom.

- Dissolve dimethyl malonate in an inert solvent such as carbon tetrachloride or chloroform.

- Add bromine dropwise while maintaining the reaction temperature between 0°C and 5°C to prevent side reactions.

- Use a catalyst like phosphorus tribromide (PBr₃) or sodium bromide in the presence of sulfuric acid to enhance the reaction efficiency.

- Stir the mixture until the reaction is complete, typically monitored by gas chromatography or thin-layer chromatography.

- Purify the product by distillation or recrystallization.

Reaction Equation:

$$

\text{(CH₃O)₂C(CO₂H)} + Br₂ \xrightarrow{\text{Catalyst}} \text{(CH₃O)₂C(CO₂Br)}

$$

- Reaction temperature: 0°C to 5°C

- Bromine concentration: Stoichiometric or slightly excess

- Catalyst: PBr₃ or NaBr with H₂SO₄

Direct Bromination via Phase Transfer Catalysis

Description:

This method employs phase transfer catalysis to facilitate bromination in a biphasic system, improving yield and reducing reaction time.

- Prepare an aqueous solution of sodium bromide and sulfuric acid.

- Add dimethyl malonate dissolved in an organic solvent (e.g., dichloromethane).

- Introduce a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).

- Add bromine dropwise under stirring at room temperature.

- Separate phases, extract the organic layer, and purify by distillation.

- Enhanced reaction rate due to phase transfer catalysis.

- Reduced environmental impact by minimizing waste.

Bromination Using N-Bromosuccinimide (NBS)

Description:

NBS is a safer alternative to elemental bromine for bromination reactions, offering better control over selectivity.

- Dissolve dimethyl malonate in an inert solvent like acetonitrile.

- Add NBS and a radical initiator such as azobisisobutyronitrile (AIBN).

- Heat the mixture gently (50°C–60°C) to initiate the reaction.

- Monitor progress using spectroscopic techniques.

- Purify the product using column chromatography or recrystallization.

- High selectivity for monobrominated products.

- Reduced handling risks compared to elemental bromine.

Data Table: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (hours) | Temperature (°C) | Catalyst/Agent | Advantages |

|---|---|---|---|---|---|

| Bromination with Br₂ | 85–90 | 4–6 | 0–5 | PBr₃ or NaBr + H₂SO₄ | High yield, simple setup |

| Phase Transfer Catalysis | 80–88 | 2–4 | Room temperature | TBAB | Faster reaction, reduced waste |

| Bromination with NBS | 75–85 | 3–5 | 50–60 | AIBN | High selectivity, safer handling |

Notes and Observations

- Reaction Conditions: Maintaining low temperatures during bromination minimizes side reactions such as over-bromination or decomposition.

- Purification Techniques: Distillation under reduced pressure is preferred for isolating this compound due to its volatility and sensitivity to heat.

- Environmental Considerations: Phase transfer catalysis and NBS methods are more environmentally friendly compared to traditional bromine-based approaches.

化学反应分析

Bingel-Hirsch Addition to Endohedral Metallofullerenes

Dimethyl bromomalonate participates in the Bingel-Hirsch reaction with endohedral metallofullerenes like La@C₂ᵥ-C₈₂. A computational study explored 65 potential pathways, identifying four singly bonded derivatives and one fulleroid adduct as products. Key findings include:

- Regioselectivity : La@C₂ᵥ-C₈₂ exhibits limited regioselectivity, with attacks at C2, C19, C21, and C23 positions yielding singly bonded derivatives.

- Kinetics : Attack at C23 is kinetically favored, aligning with experimental observations .

Proposed Products :

| Attack Position | Product Type | Experimental Yield |

|---|---|---|

| C2, C19, C21 | Singly bonded | Not quantified |

| C23 | Singly bonded | Identified |

| Bond 19 | Fulleroid adduct | Observed |

Organophotocatalytic Cyclopropanation

This compound enables cyclopropanation of unactivated olefins under organophotocatalytic conditions. Highlights include:

- Catalysts : Benzothiazinoquinoxalines (e.g., PC-2 ) enable reactions at 0.5 mol% loading .

- Scope : Compatible with terminal, 1,1-/1,2-disubstituted, and trisubstituted olefins (44–93% yields) .

- Mechanistic Insights :

Example Reaction :

textThis compound + Olefin → Cyclopropane (e.g., 9a–k)

Radical Chain Additions

Manganese(III)-promoted radical reactions with olefins yield functionalized malonates:

- Mechanism : Mn(III) initiates radical chain propagation, forming 2-bromoalkylmalonates .

- Application : Synthesizes nitrocyclopropanes via organocatalyzed Michael addition to nitroalkenes (up to 87% yield, 10:1 d.r.) .

Key Transformation :

textBrCH(COOMe)₂ + CH₂=CHR → CH₂BrCH(COOMe)₂R

Michael Addition-Initiated Cyclopropanation

Asymmetric synthesis of nitrocyclopropanes is achieved via organocatalytic Michael addition:

- Catalyst : 6'-Demethyl quinine provides enantioselectivity (up to 95% ee) .

- Conditions : Room temperature, toluene solvent .

Reaction Pathway :

- Michael addition to nitroalkene.

- Intramolecular cyclopropanation.

Zinc-Mediated Additions to Alkynes

Zinc mediates regioselective additions to alkynes, forming vinyl malonates. Subsequent reactions yield:

Example :

textBrCH(COOEt)₂ + HC≡CR → CH₂=CH(COOEt)₂R → Pyranone (with RCOCl)

Reaction with Arylnitroso Compounds

This compound reacts with arylnitroso compounds to form N-aryl-C,C-dimethoxycarbonylnitrones, useful in 1,3-dipolar cycloadditions .

Product :

textArNO + BrCH(COOMe)₂ → ArN=C(COOMe)₂O

科学研究应用

Organic Synthesis

1.1 Michael Addition Reactions

Dimethyl bromomalonate is frequently employed as an electrophile in Michael addition reactions. It reacts with nucleophiles to form carbon-carbon bonds, which are crucial for constructing complex organic molecules. For instance, recent studies have demonstrated its use in synthesizing chiral compounds using organocatalysts, such as α,α-diarylprolinol, combined with potassium carbonate as an additive .

1.2 Cyclopropanation Reactions

The compound serves as a reagent in cyclopropanation reactions involving olefins. Under organophotocatalytic conditions, this compound can facilitate the formation of cyclopropanes from various substrates, showcasing its utility in synthesizing cyclic compounds .

Analytical Chemistry

2.1 Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). A study highlighted a scalable reverse-phase HPLC method for isolating impurities and analyzing pharmacokinetics, demonstrating its significance in drug development and quality control . The method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

Pharmaceutical Development

3.1 Precursor for Drug Synthesis

this compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows researchers to create biologically active molecules effectively. For example, it has been involved in the synthesis of compounds with potential anti-inflammatory properties and other therapeutic applications .

Case Studies

作用机制

The mechanism of action of dimethyl bromomalonate involves its reactivity as a brominated ester. In free-radical chain addition reactions, the bromine atom facilitates the formation of free radicals, which then participate in chain reactions to form new carbon-carbon bonds. In Michael addition reactions, the compound acts as a nucleophile, attacking electrophilic double bonds to form cyclopropane derivatives .

相似化合物的比较

Comparison with Similar Compounds

The reactivity and applications of dimethyl bromomalonate are contrasted with structurally related malonate derivatives below:

Table 1: Comparative Analysis of Bromomalonate and Analogous Compounds

Key Comparative Insights

Reactivity in Cyclopropanation :

- This compound outperforms diethyl analogs in enantioselective cyclopropanation due to reduced steric hindrance from methyl groups, enabling higher ee (97% vs. <70% for diethyl derivatives) .

- Bromine’s electron-withdrawing effect enhances electrophilicity, critical for conjugate additions to nitroalkenes. Diethyl dibromomalonate’s higher bromine content increases reactivity but reduces yields due to competing side reactions .

Regioselectivity in Fullerene Functionalization :

- This compound reacts with La@C₂v-C₈₂ to form four singly bonded derivatives (e.g., C23 adduct) and one fulleroid product, with regioselectivity driven by charge distribution rather than sterics .

- Diethyl bromomalonate exhibits similar regiochemical ambiguity in Sc₃N@C₈₀ reactions, but computational studies suggest aromaticity stabilization dictates [6,6] bond preference .

Steric and Electronic Effects: Methyl esters (dimethyl derivatives) favor nucleophilic substitutions in ATRA and organocatalysis due to smaller ester groups, whereas ethyl esters (diethyl derivatives) enhance solubility in photoredox reactions . Diethyl bromo(methyl)malonate’s methyl substituent enables selective alkylation of pyrrolidine derivatives, a pathway less efficient with this compound .

Environmental and Safety Profiles :

- Dimethyl malonate, lacking bromine, is classified as a low-priority substance (LPS) due to low toxicity and reactivity, contrasting sharply with brominated analogs .

生物活性

Dimethyl bromomalonate (DBM) is a halogenated malonate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of DBM, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 211.01 g/mol. Its structure features two ester groups and a bromine atom attached to the central carbon, which contributes to its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.01 g/mol |

| CAS Number | 868-26-8 |

| Boiling Point | Not available |

Mechanisms of Biological Activity

- Enzyme Inhibition : this compound acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Inhibition of SDH has been linked to protective effects against ischemia-reperfusion injury, particularly in renal tissues. Research indicates that DBM treatment improves glomerular filtration rate (GFR) and reduces blood urea nitrogen levels in models of acute kidney injury (AKI) by mitigating oxidative stress through the inhibition of NADPH oxidase activity .

- Cyclopropanation Reactions : DBM has been utilized in organophotocatalytic cyclopropanation reactions, where it serves as a reactive intermediate. It has shown promise in generating cyclopropane derivatives from unactivated olefins, demonstrating good yields under specific catalytic conditions .

Case Study 1: Renal Protection in AKI Models

A study investigated the effects of this compound on renal function following ischemia-reperfusion injury in mice. The findings revealed that:

- GFR Improvement : DMM treatment led to a significant increase in GFR compared to untreated controls (p < 0.05).

- Reduction in Tubular Injury : Histopathological analysis indicated a lower degree of tubular injuries and apoptosis in DMM-treated mice (p < 0.001).

- Mechanistic Insights : The protective effects were associated with improved mitochondrial function and reduced oxidative stress markers .

Case Study 2: Organophotocatalytic Cyclopropanation

In another study, this compound was employed in photoredox catalysis for cyclopropanation:

- Yield Optimization : The reaction conditions were optimized using various catalysts, leading to cyclopropane products with yields up to 95% when appropriate Lewis acids were used .

- Functional Group Tolerance : The study highlighted the functional group tolerance of DBM in cyclopropanation reactions, making it a valuable reagent for synthetic organic chemistry .

常见问题

Basic: How is dimethyl bromomalonate utilized in the Bingel-Hirsch (BH) reaction, and what methodological considerations are critical for its synthesis?

This compound (DBM) serves as a key reagent in the BH reaction, enabling cyclopropanation or fulleroid formation on endohedral metallofullerenes (EMFs) like La@C2v-C82. The reaction involves nucleophilic attack by the malonate carbanion (generated via deprotonation with bases like DBU) on a fullerene bond, followed by SN2 displacement of bromide to form a three-membered ring . Methodologically:

- Base selection : Strong bases (e.g., DBU) are required to generate the reactive carbanion.

- Solvent optimization : Polar solvents (e.g., o-dichlorobenzene/DMF mixtures) stabilize intermediates and enhance regioselectivity .

- Stoichiometry : Excess DBM (10×) is often needed for EMFs compared to empty fullerenes due to reduced reactivity .

Basic: What factors govern the regioselectivity of DBM in BH additions to fullerenes?

Regioselectivity in BH reactions with DBM depends on:

- Cage topology : Attack occurs preferentially at [6,6] bonds near pentagonal rings or metal clusters in EMFs (e.g., C23 in La@C2v-C82) due to charge localization .

- Electronic effects : Positively charged carbons (via Mulliken charge analysis) are favored for nucleophilic attack. For example, C23 in La@C2v-C82 has higher positive charge density .

- Steric constraints : Bulky substituents on the fullerene cage can hinder attack at certain positions .

Basic: What experimental techniques are used to characterize DBM-derived fullerene adducts?

Key techniques include:

- HPLC-MS : Separates and identifies monoadducts (e.g., four singly-bonded derivatives and one fulleroid for La@C2v-C82) .

- ESR spectroscopy : Differentiates closed-cage (ESR-silent) vs. open-cage (ESR-active) adducts .

- X-ray crystallography : Confirms bond geometry, as seen in the C23 singly-bonded derivative of La@C2v-C82 .

- Thermal stability assays : Fulleroid adducts exhibit higher stability than singly-bonded intermediates .

Advanced: How do computational methods (e.g., DFT) resolve ambiguities in reaction pathways and product assignments?

Dispersion-corrected DFT calculations are critical for:

- Mapping pathways : Evaluating all 65 possible BH pathways in La@C2v-C82 to identify kinetic vs. thermodynamic products .

- Energy profiling : Transition states (TS) for SN2 ring closure show lower activation barriers for [6,6] bonds (e.g., bond 19 in La@C2v-C82) .

- Solvent modeling : COSMO solvation models account for toluene’s effect on Gibbs free energy (ΔG‡) .

- Charge analysis : Mulliken charges predict reactive sites (e.g., C23 in La@C2v-C82 ).

Advanced: How do kinetic and thermodynamic controls influence DBM reactivity in BH reactions?

- Kinetic control : Dominates under mild conditions (room temperature), favoring adducts with lower TS barriers (e.g., C19-derived fulleroid in La@C2v-C82) .

- Thermodynamic control : Heating (e.g., 80°C in o-DCB) converts metastable intermediates (e.g., singly-bonded C23) to stable fulleroids .

- Competition : For La@C2v-C82, kinetic products (C2, C19, C21, C23) coexist with thermodynamic outliers (C7, C11), complicating product distributions .

Advanced: How to resolve contradictions between computational predictions and experimental outcomes?

- Case study : DFT predicts bond 11 as a potential fulleroid site in La@C2v-C82, but experiments only confirm bond 19 . Resolution involves:

Advanced: What emerging applications of DBM extend beyond traditional BH chemistry?

- Photoredox catalysis : DBM acts as a terminal oxidant and nucleophile in amine functionalization (e.g., benzylic C–H malonation using Ru(bpy)3Cl2) .

- Nanomaterial synthesis : DBM derivatives modify carbon nanotubes (SWCNTs) for charge-transfer applications, with Gibbs energy profiles guiding regioselectivity .

- Cluster stabilization : DBM adducts on EMFs (e.g., Sc3N@C80) enhance solubility for photovoltaic device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。